![molecular formula C19H15ClN4O B2552107 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852441-39-5](/img/structure/B2552107.png)
1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities .
Synthesis Analysis
The synthesis of similar pyrimidine scaffolds has been reported in the literature . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and HRMS . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Scientific Research Applications
Akt Kinase Inhibition
The compound AZD5363, derived from 1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, acts as an orally bioavailable, potent inhibitor of Akt kinases . Akt (also known as protein kinase B) plays a crucial role in cell survival, growth, and metabolism. Inhibition of Akt can impact cancer cell proliferation and survival. AZD5363 has shown promising results in preclinical studies, inhibiting Akt phosphorylation and suppressing tumor growth in breast cancer xenograft models.
Pharmacokinetics and Drug Metabolism
AZD5363 exhibits favorable preclinical pharmacokinetic and drug metabolism properties. Its oral administration leads to effective inhibition of Akt and downstream biomarker phosphorylation in vivo . Understanding its pharmacokinetics is essential for optimizing dosing regimens and predicting its behavior in humans.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research on similar compounds could involve the discovery of new pesticides with new modes of action due to the increasing evolution of pesticide resistance . Additionally, the development of new antimicrobial molecules effective against pathogenic microorganisms is another potential future direction .
properties
IUPAC Name |
1-(4-chlorophenyl)-5-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13(14-5-3-2-4-6-14)23-12-21-18-17(19(23)25)11-22-24(18)16-9-7-15(20)8-10-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIXDZZFGBCBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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